molecular formula C21H23N3O6 B2803830 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 877641-64-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2803830
CAS No.: 877641-64-0
M. Wt: 413.43
InChI Key: DOOOVRVDGAGVOT-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative featuring a benzodioxin moiety, a pyrrolidinone ring, and a 3,4-dimethoxyphenyl group. The compound’s structure combines a planar aromatic system (benzodioxin) with a conformationally flexible pyrrolidinone scaffold, linked via a urea bridge. The 3,4-dimethoxyphenyl substituent introduces electron-donating methoxy groups, which may enhance π-π stacking interactions or modulate solubility. The urea group serves as a critical pharmacophore, common in drugs targeting kinases, GPCRs, or ion channels .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-27-16-6-4-15(11-18(16)28-2)24-12-14(10-20(24)25)23-21(26)22-13-3-5-17-19(9-13)30-8-7-29-17/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOOVRVDGAGVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Benzo[d][1,4]dioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Urea Linkage Formation: The final step involves the reaction of the benzo[d][1,4]dioxin derivative with the pyrrolidinone derivative in the presence of a urea-forming reagent such as phosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in substituents on the urea nitrogen, benzodioxin, or pyrrolidinone ring. Below is a detailed comparison with a closely related compound from the evidence and inferred analogs:

Table 1: Structural and Physicochemical Comparison

Property Target Compound 3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]-1,1-bis(2-methoxyethyl)urea Hypothetical Analog (e.g., Quin2 Derivative)
Core Structure Benzodioxin + pyrrolidinone + urea + 3,4-dimethoxyphenyl Benzodioxin + pyrrolidinone + urea + bis(2-methoxyethyl) Tetracarboxylate chelator + stilbene chromophore
Substituents on Urea 3,4-dimethoxyphenyl Bis(2-methoxyethyl) N/A (chelator)
Molecular Formula C₂₁H₂₃N₃O₇ (estimated) C₂₁H₂₉N₃O₇ C₃₀H₂₈N₂O₁₄ (example)
Molecular Weight ~453.4 g/mol 459.5 g/mol ~664.5 g/mol
Key Functional Groups Methoxy (electron-donating), benzodioxin (aromatic), 5-oxopyrrolidinone (H-bonding) Methoxyethyl (solubility-enhancing), benzodioxin, 5-oxopyrrolidinone Tetracarboxylate (Ca²⁺ binding), heterocyclic stilbene
Hypothesized Solubility Moderate (lipophilic dimethoxyphenyl vs. polar urea) High (ether linkages in methoxyethyl groups) Low (hydrophobic chromophore)
Potential Applications Enzyme/receptor modulation Not specified (structural analog) Intracellular Ca²⁺ sensing

Key Findings:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound likely increases lipophilicity, favoring membrane penetration or hydrophobic binding pockets. In contrast, the bis(2-methoxyethyl) substituent in ’s analog enhances aqueous solubility due to ether oxygen atoms and branched alkyl chains . The 5-oxopyrrolidinone ring in both compounds may participate in hydrogen bonding with biological targets, a feature absent in non-urea-based analogs like Ca²⁺ indicators (e.g., ’s tetracarboxylate-stilbene hybrids) .

Pharmacophore Flexibility: Urea derivatives generally exhibit conformational flexibility, enabling interactions with diverse targets.

Electrochemical Properties: Unlike ’s Ca²⁺ indicators, which rely on heterocyclic chromophores for fluorescence, the target compound lacks conjugated systems for optical applications. Its utility likely hinges on non-optical mechanisms (e.g., competitive binding) .

Synthetic Accessibility :

  • The bis(2-methoxyethyl) substituent in ’s compound may require multi-step synthesis (e.g., alkylation of urea), whereas the 3,4-dimethoxyphenyl group in the target compound could be introduced via simpler aromatic substitution reactions.

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